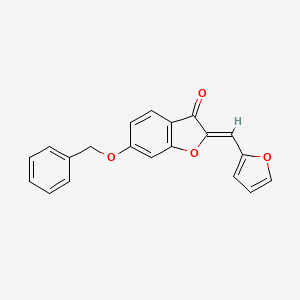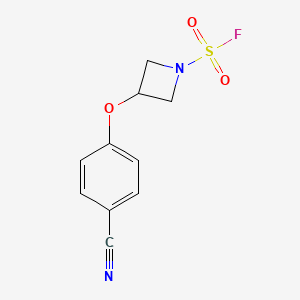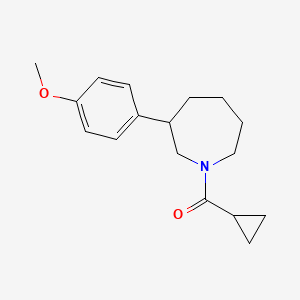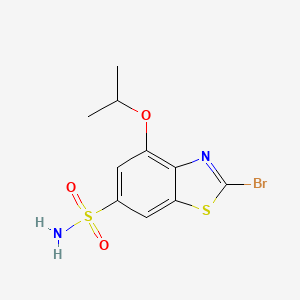![molecular formula C11H16ClN3O4S B2775979 N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1798745-89-7](/img/structure/B2775979.png)
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H15N3O4S·HCl It is known for its unique structure, which includes a cyclobutyl ring, an aminomethyl group, and a nitrobenzene sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the cyclobutyl ring, followed by the introduction of the aminomethyl group. The nitrobenzene sulfonamide moiety is then attached through a series of reactions, including nitration and sulfonation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the sulfonamide moiety.
Aplicaciones Científicas De Investigación
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrobenzene sulfonamide moiety is particularly important for its biological activity, as it can interact with various biomolecules through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide
- N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide sulfate
- N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide phosphate
Uniqueness
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
IUPAC Name |
N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-7-8-5-9(6-8)13-19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,8-9,13H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEPJFLXHCKUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)



